molecular formula C15H16ClN3 B1604718 2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride CAS No. 374064-07-0

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride

Cat. No. B1604718
CAS RN: 374064-07-0
M. Wt: 273.76 g/mol
InChI Key: HTKOCCMNEWMBPO-UHFFFAOYSA-N
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Description

“2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 84359-16-0 . It has a molecular weight of 158.63 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study synthesized a series of novel 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives .


Molecular Structure Analysis

The molecular formula of “2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride” is C7H11ClN2 . The InChI code is 1S/C7H10N2.ClH/c8-4-3-7-2-1-5-9-6-7;/h1-2,5-6H,3-4,8H2;1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

DNA Binding and Cytotoxicity

Copper(II) complexes with tridentate ligands, including those related to the structure of the query compound, have been synthesized and characterized. These complexes exhibit good DNA binding propensity, showing minor structural changes of calf thymus DNA upon binding. The complexes have low toxicity for different cancer cell lines, indicating potential applications in biomedical research and drug development (Kumar et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes, synthesized from ligands similar in structure to the query compound, have shown corrosion inhibition properties on mild steel. This finding bridges coordination inorganic chemistry with materials and corrosion engineering, highlighting the potential for these complexes in protecting industrial materials (Das et al., 2017).

Catalysis

Nickel(II) complexes chelated by (amino)pyridine ligands, structurally related to the query compound, have been explored for ethylene oligomerization. These complexes exhibit high catalytic activities, producing mostly ethylene dimers, trimers, and tetramers. This study opens avenues for the development of efficient catalysts in the polymer industry (Nyamato et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a POISON CENTER or doctor/physician if you feel unwell, washing skin thoroughly after handling, removing person to fresh air and keeping comfortable for breathing, and rinsing cautiously with water for several minutes .

Future Directions

While specific future directions for “2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride” are not available, research into similar compounds suggests potential applications in medicinal chemistry. For example, a study synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities . This suggests potential future research directions in exploring the biological activities of similar compounds.

properties

IUPAC Name

2-(2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-8-7-13-12-5-1-2-6-14(12)18-15(13)11-4-3-9-17-10-11;/h1-6,9-10,18H,7-8,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKOCCMNEWMBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CN=CC=C3)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332678
Record name 2-[2-(Pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Pyridin-3-yl)-1h-indol-3-yl)ethanamine hydrochloride

CAS RN

374064-07-0
Record name 2-[2-(Pyridin-3-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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